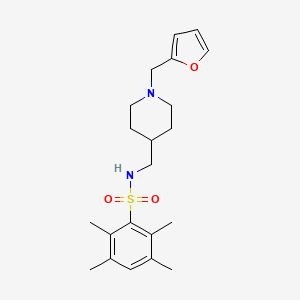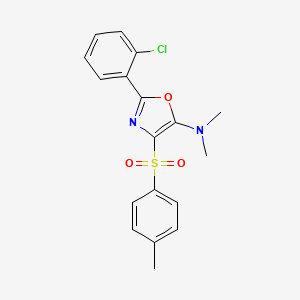![molecular formula C18H21N3O4S2 B2538875 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 300573-70-0](/img/structure/B2538875.png)
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which is a key intermediate in the synthesis of various biologically active compounds. The presence of the dimethylsulfamoyl group suggests potential for increased solubility and possibly enhanced biological activity due to increased interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors such as cyclohexanone, alkyl cyanoacetate, and sulfur, leading to the formation of the tetrahydrobenzo[b]thiophene core structure . Further functionalization of this core structure can be achieved through various reactions, including oxidation and condensation with aromatic aldehydes, to introduce additional functional groups that are relevant to the target compound .
Molecular Structure Analysis
The molecular structure of the compound is characterized by the tetrahydrobenzo[b]thiophene core, which is a saturated version of the benzothiophene system. This core is functionalized with an amino group and a carboxamide group, which are common functionalities in drug molecules due to their hydrogen bonding capabilities. The dimethylsulfamoyl group attached to the benzoyl moiety is likely to influence the electronic properties of the molecule and could play a role in its binding to biological targets .
Chemical Reactions Analysis
The chemical reactivity of the compound is influenced by the presence of the amino and carboxamide groups. These functionalities can participate in various chemical reactions, such as the formation of azomethine derivatives through condensation with aldehydes . The tetrahydrobenzo[b]thiophene core can undergo aromatization under certain conditions, which can lead to the formation of more planar and potentially more biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are determined by its functional groups and molecular structure. The presence of the carboxamide group suggests moderate polarity, which can influence solubility and permeability. The dimethylsulfamoyl group could enhance solubility in polar solvents. The tetrahydrobenzo[b]thiophene core contributes to the compound's overall lipophilicity, which is important for its pharmacokinetic properties. The synthesis and analysis of related compounds have been optimized to achieve high purity, as confirmed by HPLC analysis, which is crucial for the evaluation of pharmacological properties .
Scientific Research Applications
Antibacterial and Antifungal Activities
Two biologically active thiophene-3-carboxamide derivatives, including compounds closely related to the specified chemical, have demonstrated antibacterial and antifungal properties. These activities are attributed to their structural features, such as the presence of dimethylamino and methoxy phenyl groups. Intramolecular hydrogen bonding within these molecules contributes to their biological activities by locking the molecular conformation, thus enhancing their interaction with bacterial and fungal targets (Vasu et al., 2003); (Vasu et al., 2005).
Synthesis and Analysis of Azomethine Derivatives
Research on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has revealed their potential for exhibiting cytostatic, antitubercular, and anti-inflammatory activities. This study emphasizes the importance of synthesis optimization and analytical methods development for identifying promising compounds with specified pharmacological properties (Chiriapkin et al., 2021).
Applications in Material Science
Carboxylate-containing polyamides, synthesized from derivatives of the mentioned compound, show potential applications in material science, particularly in biomineralization studies. These polymers form complexes with calcium, which could be relevant for understanding and mimicking natural biomineralization processes, such as those occurring in bone and shell formation (Ueyama et al., 1998).
Heterocyclic Synthesis
The synthesis of new heterocyclic compounds based on 4,5,6,7-tetrahydrobenzothiophene moiety, including the specific chemical compound of interest, has been explored for their antimicrobial activities. These compounds demonstrate promising results against a range of Gram-positive and Gram-negative bacteria, showcasing their potential in developing new antibacterial agents (Gouda et al., 2010).
properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-21(2)27(24,25)12-9-7-11(8-10-12)17(23)20-18-15(16(19)22)13-5-3-4-6-14(13)26-18/h7-10H,3-6H2,1-2H3,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCOPDNCUHELGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2538792.png)
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)
![5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B2538794.png)

![3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide](/img/structure/B2538800.png)


![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538804.png)


![3-[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2538808.png)


![1-Morpholin-4-yl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2538811.png)